molecular formula C30H31N3O5 B12702049 Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- CAS No. 83409-22-7

Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)-

Cat. No.: B12702049
CAS No.: 83409-22-7
M. Wt: 513.6 g/mol
InChI Key: SHUOLWOYBJHIBD-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of pyrrolidine and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- typically involves multi-step organic reactions. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the quinazolinone core with a trimethoxyphenyl group using reagents such as trimethoxybenzaldehyde.

    Attachment of the Pyrrolidine Ring: The final step involves the condensation of the intermediate with pyrrolidine under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as 1-benzylpyrrolidine.

Uniqueness

Pyrrolidine, 1-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)-3-phenylpropyl)- is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

83409-22-7

Molecular Formula

C30H31N3O5

Molecular Weight

513.6 g/mol

IUPAC Name

3-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C30H31N3O5/c1-36-25-18-21(19-26(37-2)27(25)38-3)28-31-23-14-8-7-13-22(23)29(34)33(28)24(17-20-11-5-4-6-12-20)30(35)32-15-9-10-16-32/h4-8,11-14,18-19,24H,9-10,15-17H2,1-3H3

InChI Key

SHUOLWOYBJHIBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2C(CC4=CC=CC=C4)C(=O)N5CCCC5

Origin of Product

United States

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